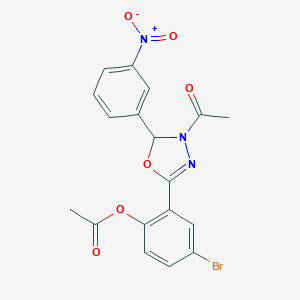![molecular formula C21H17NO7S B228289 [4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)
[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPTA and has been synthesized using various methods.
Mécanisme D'action
MPTA exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase, thereby reducing inflammation. MPTA also scavenges free radicals and increases the activity of antioxidant enzymes, which protects cells from oxidative damage. Additionally, MPTA has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth.
Biochemical and Physiological Effects:
MPTA has been found to have various biochemical and physiological effects. It reduces the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation. MPTA also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protects cells from oxidative damage. Additionally, MPTA has been found to reduce blood glucose levels and improve insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MPTA has several advantages for lab experiments. It is relatively easy to synthesize and has high yields. The compound is stable and can be stored for extended periods. MPTA has also been found to have low toxicity and is well-tolerated in animal studies. However, MPTA has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its solubility in water is limited, which may affect its bioavailability.
Orientations Futures
There are several future directions for MPTA research. One potential direction is to investigate its clinical efficacy in the treatment of various diseases, such as diabetes, obesity, and cancer. Another direction is to explore its mechanism of action in more detail and identify new targets for therapeutic intervention. Additionally, further studies are needed to determine the optimal dosage and administration route of MPTA for various diseases. Finally, research on the synthesis of MPTA analogs may lead to the development of more potent and selective compounds.
Conclusion:
In conclusion, MPTA is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases. MPTA has several advantages for lab experiments, including its relative ease of synthesis, stability, and low toxicity. However, further research is needed to determine its clinical efficacy and optimal dosage and administration route.
Méthodes De Synthèse
MPTA can be synthesized using various methods, including the reaction of 4-bromo-2-methylphenoxyacetic acid with 3-(methoxycarbonyl)benzylidene-2,4-thiazolidinedione in the presence of a base. Another method involves the reaction of 4-bromo-2-methylphenoxyacetic acid with 3-(methoxycarbonyl)benzylamine and 2,4-thiazolidinedione in the presence of a base. Both methods result in the formation of MPTA with high yields.
Applications De Recherche Scientifique
MPTA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. MPTA has also been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its clinical efficacy.
Propriétés
Formule moléculaire |
C21H17NO7S |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
2-[4-[(Z)-[3-[(3-methoxycarbonylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H17NO7S/c1-28-20(26)15-4-2-3-14(9-15)11-22-19(25)17(30-21(22)27)10-13-5-7-16(8-6-13)29-12-18(23)24/h2-10H,11-12H2,1H3,(H,23,24)/b17-10- |
Clé InChI |
JKOKCOFRWMVTOU-YVLHZVERSA-N |
SMILES isomérique |
COC(=O)C1=CC=CC(=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/SC2=O |
SMILES |
COC(=O)C1=CC(=CC=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=O |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)


acetate](/img/structure/B228245.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)



![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)


![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)